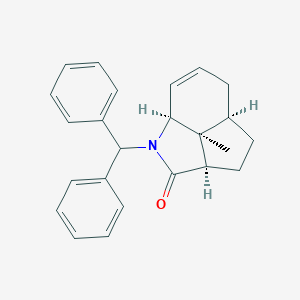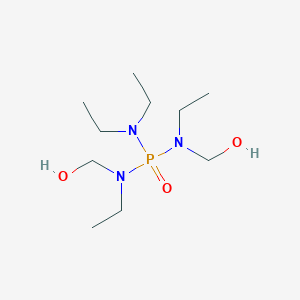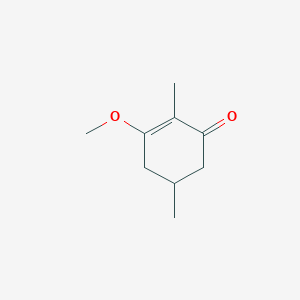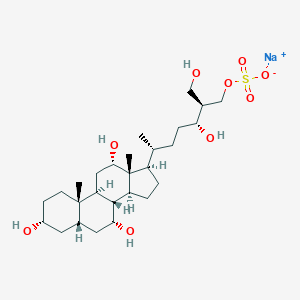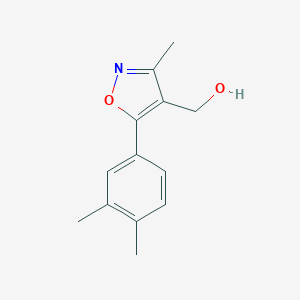
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol, also known as DMI, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmaceutical intermediate. DMI has been found to exhibit various biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol is not fully understood, but it has been proposed that (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol acts by inhibiting the activity of certain enzymes involved in the biosynthesis of important biomolecules. This inhibition leads to the disruption of cellular processes and ultimately results in the observed biological activities.
Biochemical and Physiological Effects:
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory conditions and pain management.
Advantages and Limitations for Lab Experiments
One advantage of using (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol in lab experiments is its high yield and purity, which makes it easy to work with. However, one limitation is the lack of comprehensive studies on its toxicity and potential side effects, which may limit its use in certain applications.
Future Directions
Future research on (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol could focus on its potential use as a pharmaceutical intermediate for the development of drugs targeting infectious diseases, inflammation, and pain management. Studies could also investigate its toxicity and potential side effects to better understand its safety profile. Additionally, research could explore the synthesis of analogs of (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol to optimize its biological activities and improve its pharmacological properties.
Synthesis Methods
The synthesis of (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol involves the reaction of 3,4-dimethylphenylacetone with hydroxylamine hydrochloride, followed by the addition of sodium hydroxide and formaldehyde. The resulting product is then purified through recrystallization to obtain (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol in high yield and purity.
Scientific Research Applications
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. These activities make (5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol a promising candidate for drug development in the fields of infectious diseases, inflammation, and pain management.
properties
CAS RN |
113841-97-7 |
|---|---|
Product Name |
(5-(3,4-Dimethylphenyl)-3-methylisoxazol-4-yl)methanol |
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
[5-(3,4-dimethylphenyl)-3-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO2/c1-8-4-5-11(6-9(8)2)13-12(7-15)10(3)14-16-13/h4-6,15H,7H2,1-3H3 |
InChI Key |
OQAPKZQSPZKQEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NO2)C)CO)C |
synonyms |
4-Isoxazolemethanol,5-(3,4-dimethylphenyl)-3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



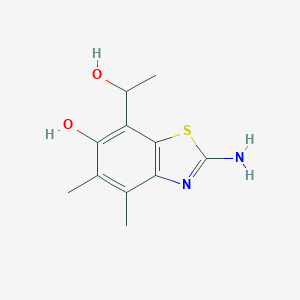
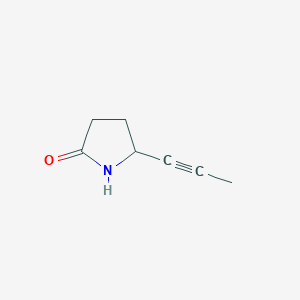
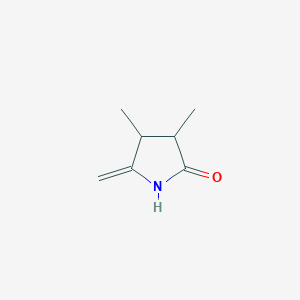
![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)
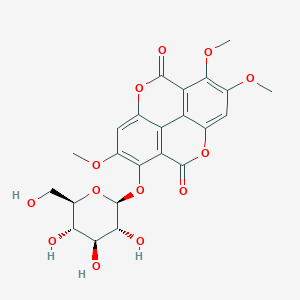
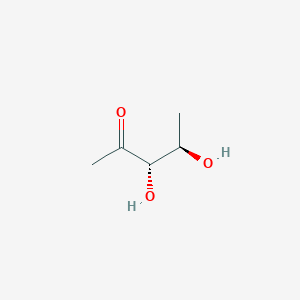
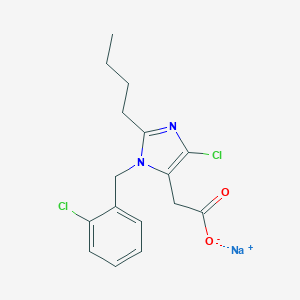
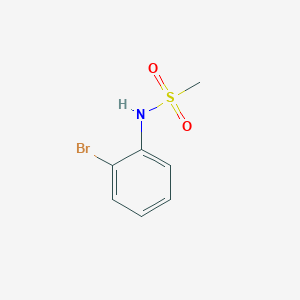
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
